

Application Note: Quantification of Arsenocholine in Seafood using HPLC-ICP-MS

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Compound of Interest

Compound Name: ARSENOCHOLINE BROMIDE

Cat. No.: B144419

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Audience: Researchers, scientists, and drug development professionals.

Abstract

Arsenic is a naturally occurring element that can be found in various inorganic and organic forms, with toxicity varying significantly between species. Seafood is a primary source of dietary arsenic, predominantly in the form of non-toxic arsenobetaine (AsB). However, other organoarsenic compounds, such as arsenocholine (AsC), are also present and require accurate quantification for comprehensive food safety and toxicological assessments. This application note details a robust and sensitive method for the quantification of arsenocholine in diverse seafood matrices using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). This hyphenated technique leverages the separation power of HPLC and the element-specific, low-level detection capabilities of ICP-MS.

Principle of the Method

The analytical method involves an initial extraction of arsenic species from the homogenized seafood sample, typically using a methanol-water mixture with microwave assistance to ensure high extraction efficiency while preserving the chemical form of the arsenicals. The resulting extract is then filtered and injected into an HPLC system.

An anion-exchange chromatography column is commonly used to separate arsenocholine from other arsenic species like arsenobetaine, arsenite (AsIII), arsenate (AsV), monomethylarsonic



acid (MMA), and dimethylarsinic acid (DMA). The separation is based on the differential interaction of the ionic arsenic compounds with the stationary phase. As the separated compounds elute from the HPLC column, they are introduced directly into the ICP-MS. The ICP-MS atomizes and ionizes all compounds, and the quadrupole mass spectrometer is set to monitor the arsenic isotope at a mass-to-charge ratio (m/z) of 75. The signal intensity is directly proportional to the amount of arsenic in the eluting species, allowing for specific quantification of arsenocholine based on its retention time.

Experimental Protocols Instrumentation and Materials

- High-Performance Liquid Chromatography (HPLC) System: A quaternary pump, autosampler, and column oven (e.g., Agilent 1260 series or similar).
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) System: Equipped with a collision/reaction cell (CRC) to mitigate polyatomic interferences (e.g., Agilent 7700x, Thermo iCAP Q, or similar).
- Microwave Extraction System: For accelerated solvent extraction.
- Centrifuge: Capable of reaching at least 3000×g.
- Analytical Balance: 4-decimal place.
- Syringe Filters: 0.22 μm PVDF or PTFE.
- Arsenic Standards: Certified stock solutions of arsenocholine (AsC), arsenobetaine (AsB), arsenite (AsIII), arsenate (AsV), dimethylarsinic acid (DMA), and monomethylarsonic acid (MMA) (1000 µg/mL as As).
- Reagents: Methanol (HPLC grade), Nitric acid (trace metal grade), Ammonium carbonate,
 Ammonium dihydrogen phosphate, Ultrapure water (18.2 MΩ·cm).
- Certified Reference Materials (CRMs): DORM-4 (fish protein), TORT-3 (lobster hepatopancreas), or BCR-627 (tuna fish) for method validation.[1]

Standard Preparation



- Stock Solutions (10 μg/mL): Prepare individual stock solutions of each arsenic species by diluting the 1000 μg/mL certified standards in ultrapure water. These solutions should be stored at 4°C in the dark.
- Mixed Working Standards (0.5 100 ng/mL): On the day of analysis, prepare a series of mixed working standards by serially diluting the stock solutions in ultrapure water.[2] A typical calibration range is 0.5, 1.0, 5.0, 20, 50, and 100 ng/mL (expressed as As).[3]

Sample Preparation: Microwave-Assisted Extraction

- Homogenization: Freeze-dry the edible portion of the seafood sample and grind it into a fine, homogeneous powder using a cryogenic grinder.[1]
- Weighing: Accurately weigh approximately 0.2 0.5 g of the homogenized sample into a microwave digestion vessel.
- Extraction: Add 10 mL of the extraction solvent (e.g., methanol:water, 1:1 v/v or 3:1 v/v).[3]
- Microwave Program: Place the vessels in the microwave system and apply a program suitable for extraction (e.g., ramp to 90°C and hold for 25-45 minutes).[1][4]
- Cooling and Centrifugation: Allow the vessels to cool to room temperature. Centrifuge the extracts at 3000-3500 rpm for 10 minutes to pellet solid residues.[4][5]
- Filtration: Carefully collect the supernatant and filter it through a 0.22 μm syringe filter into an autosampler vial for analysis.[5]

HPLC-ICP-MS Analysis

Connect the outlet of the HPLC column to the nebulizer of the ICP-MS. Tune the ICP-MS according to the manufacturer's instructions to ensure optimal sensitivity for arsenic (m/z 75).

Table 1: HPLC Operating Conditions



Parameter	Value	Reference	
Column	Hamilton PRP-X100 (250 mm x 4.1 mm, 10 μm)	[6][7]	
Mobile Phase	20-50 mM Ammonium Carbonate, pH 8.5 - 8.9	[3][4]	
Elution Mode	Isocratic or Gradient	[7][8]	
Flow Rate	1.0 - 1.5 mL/min	[4][7]	
Injection Volume	20 - 100 μL	[4][7]	

| Column Temperature | Ambient or 25 °C |[7][9] |

Table 2: ICP-MS Operating Conditions

Parameter	Value	Reference	
RF Power	1400 - 1550 W	[4]	
Plasma Gas Flow	15 L/min Ar	[10]	
Nebulizer Gas Flow	~1.0 L/min Ar	[10]	
Collision/Reaction Gas	Helium (He) at ~4.0 mL/min	[5]	
Monitored Isotope	⁷⁵ As	[11]	

| Dwell Time | 0.1 - 0.3 s | - |

Data Presentation and Typical Results

Quantification is performed by generating an external calibration curve for each arsenic species, plotting peak area against concentration. The identity of arsenocholine in a sample is confirmed by matching its retention time with that of a certified standard.

Table 3: Method Validation Parameters



Parameter	Typical Value	Reference
Limit of Detection (LOD)	0.5 - 2.5 μg/kg	[6][12]
Limit of Quantification (LOQ)	0.2 mg/kg (for inorganic As)	[4]
Linearity (r²)	> 0.999	[13]
Precision (RSD)	3.1 - 7.3%	[8]

| Extraction Efficiency/Recovery | 87 - 112% |[1][8] |

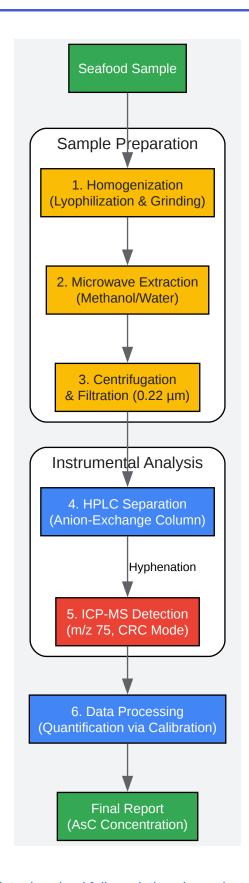
Table 4: Reported Concentration Ranges of Arsenic Species in Seafood (mg/kg wet weight)

Arsenic Species	Concentration Range (mg/kg)	Seafood Type(s)	Reference
Arsenocholine (AsC)	0.033 - 69.0	Seaweed, shrimp, fish, shellfish	[6][12]
Arsenobetaine (AsB)	0.019 - 1.04	Seaweed, shrimp, fish, shellfish	[6][12]
Dimethylarsinic acid (DMA)	Not Detected - 3.75	Seaweed, shrimp, fish, shellfish	[6][12]
Monomethylarsonic acid (MMA)	Not Detected - 8.33	Seaweed, shrimp, fish, shellfish	[6][12]
Arsenious acid (AsIII)	Not Detected - 1.25	Seaweed, shrimp, fish, shellfish	[6][12]

 $|\ Arsenic\ acid\ (AsV)\ |\ Not\ Detected\ -\ 0.55\ |\ Seaweed,\ shrimp,\ fish,\ shellfish\ |[6][12]\ |$

Experimental Workflow Visualization





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Caption: Workflow for arsenocholine analysis in seafood.



Conclusion

The described HPLC-ICP-MS method provides a sensitive, specific, and reliable protocol for the quantification of arsenocholine in a variety of seafood samples. The use of microwave-assisted extraction ensures efficient recovery of arsenic species, while the combination of anion-exchange chromatography and ICP-MS allows for excellent separation and detection at trace levels. Proper method validation using certified reference materials is crucial for ensuring data accuracy and is a key requirement for regulatory monitoring and food safety risk assessment.

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